molecular formula C50H54N8O12S4 B047228 Cephapirin benzathine CAS No. 97468-37-6

Cephapirin benzathine

Cat. No.: B047228
CAS No.: 97468-37-6
M. Wt: 1087.3 g/mol
InChI Key: JAHKOXGROZNHHG-RACYMRPCSA-N
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Mechanism of Action

Target of Action

Cephapirin Benzathine primarily targets the Penicillin Binding Proteins (PBPs) located under the cell wall of susceptible bacteria . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the bactericidal action of this compound .

Mode of Action

This compound exerts its bactericidal action by inhibiting bacterial cell-wall synthesis . This inhibition is mediated by the drug’s binding to one or more PBPs . The binding of this compound to PBPs disrupts the process of cell wall synthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By binding to PBPs, this compound inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell wall instability and ultimately, bacterial cell death .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is partly plasma-bound and is effective against both gram-negative and gram-positive organisms .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, the drug causes high osmotic pressure within the bacterial cell, leading to rupture of the cytoplasmic membrane . This results in the bactericidal (bacteria-killing) effect of the drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug is formulated with benzathine to provide long-acting therapy . .

Biochemical Analysis

Biochemical Properties

Cephapirin Benzathine exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis . By binding to these PBPs, this compound inhibits cell wall synthesis, leading to bacterial cell death .

Cellular Effects

This compound has a significant impact on various types of cells, particularly bacterial cells. It is effective against gram-negative and gram-positive organisms . Its bactericidal activity results from the inhibition of cell wall synthesis, which leads to high osmotic pressure in the cell and ultimately causes rupture of the cytoplasmic membrane .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . This binding interaction disrupts the normal function of these proteins, leading to the death of the bacterial cell .

Temporal Effects in Laboratory Settings

This compound has been shown to be an effective prolonged therapy treatment for more than 25 years

Dosage Effects in Animal Models

In animal models, specifically cows, this compound is used for intramammary treatment of mastitis in dry and lactating cows in recommended doses of 200 to 300 mg/quarter . The benzathine salt is also used for intrauterine treatment of sub-acute and chronic endometritis at a recommended dose of 500 mg/cow .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. It is known that this compound is partly plasma-bound .

Preparation Methods

Cephapirin benzathine is synthesized from 7-aminocephalosporanic acid (7-ACA) and 4-pyridinethiols. The process involves reacting acetyl bromide 7-ACA with 4-pyridinethiols in the presence of an organic alkali to obtain cephapirin acid. This is then reacted with dibenzylethylenediamine acetate or dibenzylethylenediamine to form this compound . The reaction conditions typically involve temperatures between 0 and 50°C and reaction times ranging from 0.1 to 20 hours .

Chemical Reactions Analysis

Cephapirin benzathine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Cephapirin benzathine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cephapirin benzathine is compared with other first-generation cephalosporins such as:

This compound is unique due to its formulation for intramammary infusion, providing prolonged bactericidal activity in the non-lactating mammary gland .

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHKOXGROZNHHG-RACYMRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H54N8O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1087.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97468-37-6
Record name Cephapirin benzathine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEPHAPIRIN BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cephapirin benzathine exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells, disrupting the transpeptidation process crucial for peptidoglycan cross-linking. This weakens the cell wall, ultimately leading to bacterial lysis and death.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C30H38N6O10S2 and a molecular weight of 698.8 g/mol. []

Q3: How does this compound perform in milk matrices?

A3: Studies indicate that whole milk or reconstituted whole milk can effectively substitute for raw bovine milk when assessing the solubility of this compound intended for intramammary administration. This is crucial as it offers a practical alternative to raw milk for solubility testing. []

Q4: Are there methods to reduce antibiotic residues in milk after cephapirin treatment?

A4: Research suggests that adding β-cyclodextrin (β–CD) to milk contaminated with cephapirin sodium or this compound can help reduce antibiotic residues. Optimized β-CD crystallization conditions led to reduced antibiotic concentrations in the supernatant, highlighting a potential method for residue reduction. []

Q5: How is this compound absorbed and distributed in dairy goats?

A5: Following intramammary administration in goats, this compound achieves a mean maximum plasma concentration (Cmax) of 0.073 μg/mL at approximately 7 hours post-administration. The area under the plasma concentration curve (AUClast) is 1.06 h × μg/mL, and the mean residence time until the final sampling point (MRTlast) is 13.55 hours. []

Q6: How do the pharmacokinetics of this compound and cloxacillin benzathine compare in goats?

A6: While both are formulated with benzathine salts, their pharmacokinetic profiles differ significantly. This compound exhibits a shorter mean terminal half-life (T½) of 6.98 h compared to 77.45 h for cloxacillin benzathine. AUC and MRTlast also differ significantly between the two drugs. []

Q7: What is the efficacy of this compound in treating Staphylococcus aureus mastitis in dairy cows?

A7: Studies have shown varying efficacy of this compound against Staphylococcus aureus mastitis. While one study showed comparable cure rates to tilmicosin intramammary infusion, [] another found no significant improvement in cure rates when systemic oxytetracycline was added to this compound treatment. []

Q8: Can this compound be used to treat subclinical endometritis in buffaloes?

A8: Research indicates that a single intrauterine dose of this compound administered to buffaloes with subclinical endometritis at 40 days postpartum led to a higher recovery rate compared to untreated animals. Although bacterial clearance rates didn't differ significantly, treated animals experienced a shorter interval to conception, suggesting potential benefits for reproductive performance. []

Q9: How effective is this compound in treating subclinical mastitis in water buffaloes?

A9: A retrospective study found a 65.67% cure rate for subclinical mastitis in water buffaloes treated with various antibiotics, with cloxacillin benzathine demonstrating the highest efficacy (47.56%), followed by this compound (16.42%). [] This suggests this compound might be less effective than other treatment options for this condition.

Q10: How does this compound compare to other dry cow mastitis preparations?

A13: A large clinical trial comparing this compound (ToMORROW®) with ceftiofur hydrochloride (Spectramast DC) and penicillin G/dihydrostreptomycin (Quartermaster) found no significant differences in efficacy regarding quarter-level outcomes like the prevalence of intramammary infections post-calving, cure of pre-existing infections, prevention of new infections during the dry period, and risk for clinical mastitis. [, ]

Q11: Have there been studies on the systemic use of antibiotics for dry cow therapy?

A14: Research from the past explored systemic antibiotic treatments for mastitis. One study found that subcutaneous administration of norfloxacin nicotinate was more effective in eliminating Staphylococcus aureus intramammary infections in dry cows than intramuscular oxytetracycline or intramammary this compound. [] This highlights the evolution of dry cow therapy approaches.

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